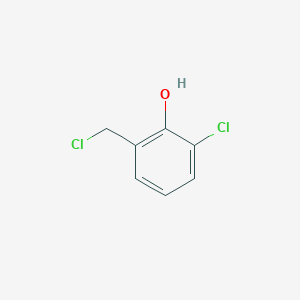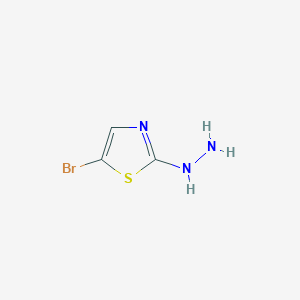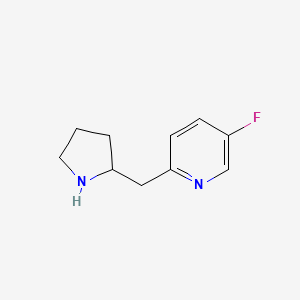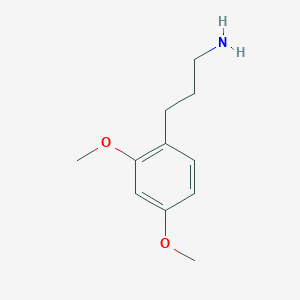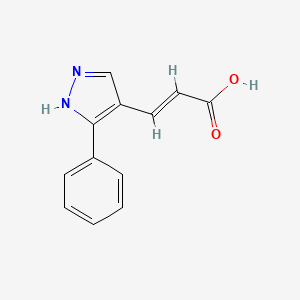
3-(3-Phenyl-1H-pyrazol-4-yl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a phenyl group attached to the pyrazole ring and a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid typically involves the condensation of pyrazole aldehydes with acetophenone derivatives. One common method involves grinding the pyrazole aldehydes and acetophenone with activated barium hydroxide in a mortar and pestle without solvent . This method is advantageous due to its simplicity and the avoidance of hazardous solvents.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free reactions and the use of recyclable catalysts, are likely to be employed to ensure environmentally friendly and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
(E)-3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-1-(pyridin-3-yl)prop-2-en-1-ones: These compounds have similar structures but contain a pyridinyl group instead of a phenyl group.
3-phenyl-1H-pyrazole-4-carboxylic acid: This compound has a carboxylic acid group attached to the pyrazole ring instead of the prop-2-enoic acid moiety.
Uniqueness
3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenyl group and a prop-2-enoic acid moiety makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H10N2O2 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
(E)-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H10N2O2/c15-11(16)7-6-10-8-13-14-12(10)9-4-2-1-3-5-9/h1-8H,(H,13,14)(H,15,16)/b7-6+ |
InChI Key |
KDTWPCUMNLTCRW-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)/C=C/C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



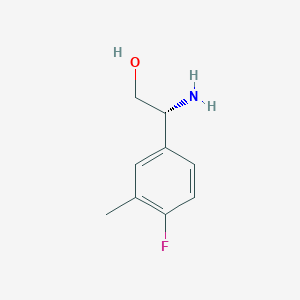
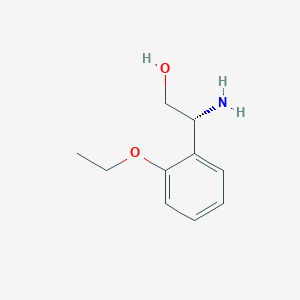
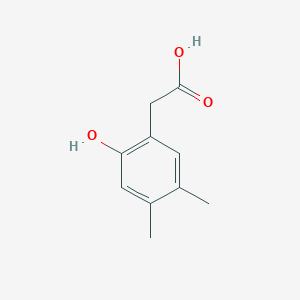
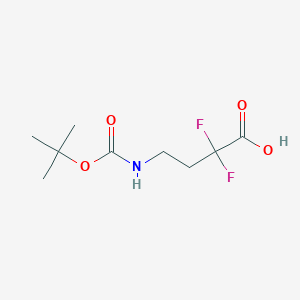

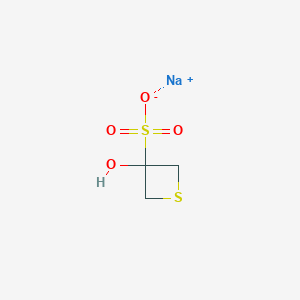
![8lambda6-Thia-2,7-diazatricyclo[7.4.0.0,2,6]trideca-1(13),6,9,11-tetraene-3,8,8-trione](/img/structure/B13609699.png)
